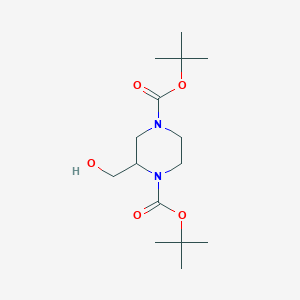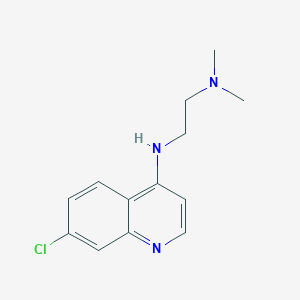
1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-, commonly known as CQEN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CQEN is a quinoline derivative that has been shown to have a wide range of biological and pharmacological activities, making it a promising compound for use in various research fields.
Mecanismo De Acción
The mechanism of action of CQEN is not yet fully understood, but studies suggest that it may work by inhibiting the function of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. CQEN has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
CQEN has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, CQEN has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to inhibit the growth of parasites, making it a potential treatment for diseases such as malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CQEN in lab experiments is its potency and specificity. CQEN has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, making it a promising compound for use in cancer research. However, one of the limitations of using CQEN in lab experiments is its potential toxicity. Studies have shown that CQEN can be toxic to normal cells at high concentrations, which may limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research involving CQEN. One area of research involves the development of new anti-cancer agents based on the structure of CQEN. Researchers are also investigating the potential use of CQEN in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of CQEN, which may lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
CQEN can be synthesized using a variety of methods, including the condensation of 7-chloro-4-quinolinecarboxaldehyde with N,N-dimethylethylenediamine in the presence of a catalyst. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CQEN has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CQEN as an anti-cancer agent. Studies have shown that CQEN has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
| 107415-26-9 | |
Fórmula molecular |
C13H16ClN3 |
Peso molecular |
249.74 g/mol |
Nombre IUPAC |
N-(7-chloroquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H16ClN3/c1-17(2)8-7-16-12-5-6-15-13-9-10(14)3-4-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
YFSUTRPECZEFJM-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
SMILES canónico |
CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


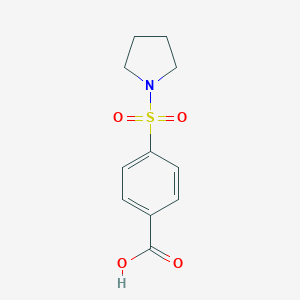
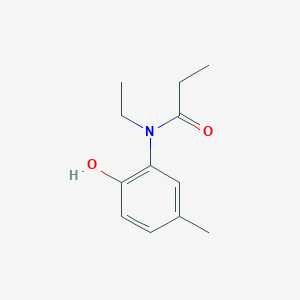
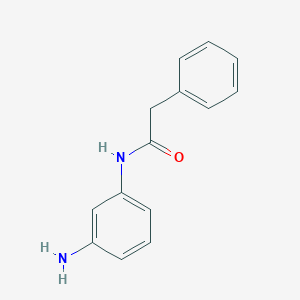
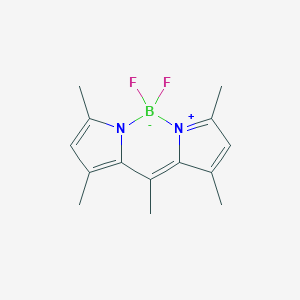
![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)
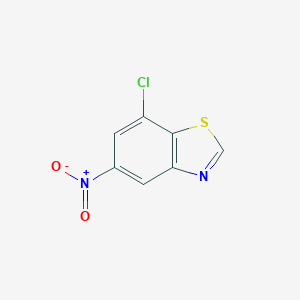
![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)
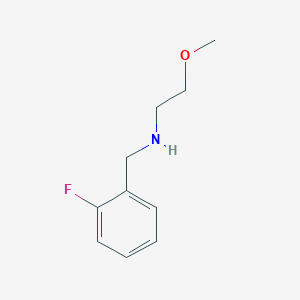
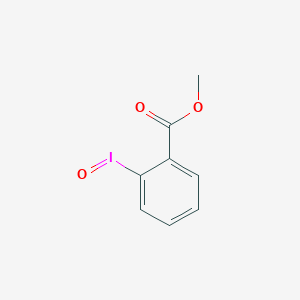
![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
